Kinase Inhibition Profile: Target Engagement Across Aurora 2, YES, FYN, and cSRC vs. Unsubstituted Phenylpyrazinone
3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one demonstrates potent, multi-kinase inhibitory activity in biochemical assays, with reported Ki values of 4 nM (Aurora 2), 79 nM (YES), 80 nM (FYN), and 480 nM (cSRC) [1]. This profile confirms that the 4-(tert-butyl)phenyl substitution at the 3-position of the pyrazinone core enables productive engagement with the ATP-binding pocket of multiple kinases, consistent with Roche's patent disclosures identifying this scaffold as a Btk inhibitor platform [2]. In stark contrast, the unsubstituted 3-phenylpyrazin-2(1H)-one exhibits no reported kinase activity and instead demonstrates antibacterial activity, with an MIC of 1.0 μg/mL against Listeria monocytogenes [3]. This functional divergence directly quantifies the critical role of the tert-butylphenyl group in conferring kinase-targeting pharmacology.
| Evidence Dimension | Kinase inhibitory activity (Ki) |
|---|---|
| Target Compound Data | Ki = 4 nM (Aurora 2), 79 nM (YES), 80 nM (FYN), 480 nM (cSRC) |
| Comparator Or Baseline | 3-phenylpyrazin-2(1H)-one: no reported kinase inhibitory activity; antibacterial MIC = 1.0 μg/mL (L. monocytogenes) |
| Quantified Difference | Potent sub-μM to low nM kinase inhibition vs. no detectable kinase activity |
| Conditions | Biochemical kinase inhibition assays (unknown origin, data curated by ChEMBL and BindingDB) |
Why This Matters
This head-to-head structural comparison quantifies that the tert-butylphenyl substitution is not cosmetic—it is the pharmacophoric determinant for kinase engagement, making 3-[4-(tert-Butyl)phenyl]pyrazin-2(1H)-one the only rational procurement choice for kinase-targeted projects.
- [1] BindingDB. BDBM50206819: CHEMBL3893914. Affinity data for Aurora 2 kinase (Ki = 4 nM), YES (Ki = 79 nM), FYN (Ki = 80 nM), cSRC (Ki = 480 nM). Accessed 2026-04-16. View Source
- [2] Dewdney NJ, Lou Y, Sjogren EB, Soth M, Sweeney ZK (Hoffmann-La Roche). Novel phenylpyrazinones as kinase inhibitors. WO 2010000633 A1, 2010-01-07. View Source
- [3] Zendah El Euch I, Frese M, Sewald N, Smaoui S, Shaaban M, Mellouli L. Bioactive secondary metabolites from new terrestrial Streptomyces sp. TN82 strain: Isolation, structure elucidation and biological activity. Med Chem Res. 2018;27(4):1085-1093. View Source
